molecular formula C24H21N3O3S B14969720 N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1'-biphenyl]-4-sulfonamide

N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B14969720
M. Wt: 431.5 g/mol
InChI Key: LTCDMSXQZNETSS-UHFFFAOYSA-N
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Description

N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylpyridazine moiety linked to a biphenyl sulfonamide group through an ethoxy bridge. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(6-Phenylpyridazin-3-YL)oxy]ethyl}-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of a phenylpyridazine core with a biphenyl sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

4-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide

InChI

InChI=1S/C24H21N3O3S/c28-31(29,22-13-11-20(12-14-22)19-7-3-1-4-8-19)25-17-18-30-24-16-15-23(26-27-24)21-9-5-2-6-10-21/h1-16,25H,17-18H2

InChI Key

LTCDMSXQZNETSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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